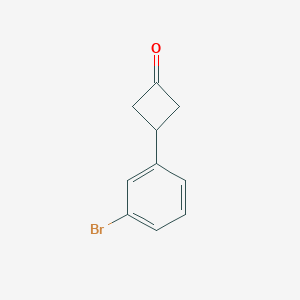

3-(3-Bromophenyl)cyclobutan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-bromophenyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKCJCIUTBLVRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590252 | |

| Record name | 3-(3-Bromophenyl)cyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885267-15-2 | |

| Record name | 3-(3-Bromophenyl)cyclobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-bromophenyl)cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3-Bromophenyl)cyclobutan-1-one: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-(3-bromophenyl)cyclobutan-1-one, a valuable building block in medicinal chemistry and organic synthesis. Its unique strained four-membered ring system, coupled with the reactive handles of a ketone and an aryl bromide, offers a versatile platform for the construction of complex molecular architectures. The insights provided herein are intended to empower researchers in leveraging this compound for the development of novel therapeutics and advanced materials.

Core Chemical Properties and Safety Data

This compound is a solid at room temperature, possessing a molecular formula of C₁₀H₉BrO and a molecular weight of 225.08 g/mol [1]. While a specific melting point is not widely reported, its para-substituted isomer, 3-(4-bromophenyl)cyclobutan-1-one, is a solid, suggesting a similar physical state for the meta-substituted analog[2][3]. The calculated boiling point is approximately 307.4°C at 760 mmHg, though experimental verification is limited[2].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 885267-15-2 | [1] |

| Molecular Formula | C₁₀H₉BrO | [1] |

| Molecular Weight | 225.08 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C1C(CC1=O)C2=CC(=CC=C2)Br | [1] |

| Calculated Boiling Point | 307.4 °C at 760 mmHg | [2] |

| Physical Form | Solid (predicted) | [2][3] |

Safety and Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood[4].

Synthesis of this compound

The synthesis of 3-arylcyclobutanones is most commonly achieved through a [2+2] cycloaddition reaction between an appropriate ketene and an alkene. For this compound, this would involve the reaction of 3-bromostyrene with a ketene equivalent.

A general and effective method for this transformation involves the in situ generation of the ketene from an acyl chloride in the presence of a non-nucleophilic base, followed by its reaction with the alkene. This approach is particularly useful for unstable ketenes.

Experimental Protocol: Synthesis via [2+2] Cycloaddition

This protocol is a representative procedure based on established methods for the synthesis of similar 3-arylcyclobutanones. Optimization may be required for optimal yield and purity of this compound.

Materials:

-

3-Bromophenylacetyl chloride

-

Ethylene

-

Triethylamine (Et₃N)

-

Anhydrous diethyl ether or dichloromethane (DCM)

-

Anhydrous work-up and purification solvents

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a gas inlet, and a reflux condenser is purged with an inert atmosphere (e.g., argon or nitrogen).

-

Charge Reactants: The flask is charged with a solution of 3-bromostyrene in the chosen anhydrous solvent.

-

Ketene Generation and Cycloaddition: A solution of 3-bromophenylacetyl chloride and triethylamine in the same anhydrous solvent is added dropwise to the stirred solution of 3-bromostyrene at a controlled temperature (typically 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the triethylammonium chloride salt. The filtrate is washed sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons (7.2-7.6 ppm, multiplet), Methine proton (3.5-4.0 ppm, multiplet), Methylene protons (2.8-3.4 ppm, multiplet) |

| ¹³C NMR | Carbonyl carbon (205-215 ppm), Aromatic carbons (120-145 ppm), Methine carbon (35-45 ppm), Methylene carbons (45-55 ppm) |

| IR Spectroscopy | C=O stretch (approx. 1780 cm⁻¹), C-Br stretch (600-700 cm⁻¹), Aromatic C-H and C=C stretches |

| Mass Spectrometry | Molecular ion peak (m/z 224/226), fragments corresponding to loss of CO, Br, and cleavage of the cyclobutane ring |

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (δ 7.2-7.6 ppm) corresponding to the four protons on the bromophenyl ring. The methine proton at the 3-position of the cyclobutane ring will likely appear as a multiplet around δ 3.5-4.0 ppm. The two sets of methylene protons on the cyclobutane ring will be diastereotopic and are expected to appear as complex multiplets in the region of δ 2.8-3.4 ppm.

-

¹³C NMR Spectroscopy: The most downfield signal in the ¹³C NMR spectrum will be the carbonyl carbon, typically appearing in the range of δ 205-215 ppm for cyclobutanones. The aromatic carbons will resonate in the region of δ 120-145 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The methine carbon of the cyclobutane ring is expected around δ 35-45 ppm, and the methylene carbons will likely appear in the range of δ 45-55 ppm.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is characteristically found at a higher wavenumber for cyclobutanones (around 1780 cm⁻¹) due to ring strain. Other expected absorptions include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching vibrations for the aromatic ring, and a C-Br stretching vibration in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) at m/z 224 and 226. Common fragmentation pathways would involve the loss of a CO group (m/z 196/198), loss of a bromine radical (m/z 145), and cleavage of the cyclobutane ring.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by its three key functional components: the strained cyclobutanone ring, the ketone carbonyl group, and the aryl bromide. This combination allows for a diverse range of chemical transformations.

Reactions at the Carbonyl Group

The ketone functionality is a versatile handle for various nucleophilic addition and reduction reactions.

The reduction of the ketone to the corresponding secondary alcohol, 3-(3-bromophenyl)cyclobutanol, can be readily achieved using standard reducing agents.

Experimental Protocol: Reduction with Sodium Borohydride

-

Dissolution: this compound is dissolved in a suitable protic solvent, such as methanol or ethanol.

-

Reduction: The solution is cooled in an ice bath, and sodium borohydride (NaBH₄) is added portion-wise.

-

Monitoring: The reaction is stirred at 0 °C to room temperature and monitored by TLC until the starting material is consumed.

-

Quenching and Work-up: The reaction is carefully quenched with water or dilute acid. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated.

-

Purification: The crude alcohol can be purified by column chromatography if necessary.

Caption: Workflow for the reduction of this compound.

Cross-Coupling Reactions at the Aryl Bromide

The 3-bromophenyl moiety is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the meta-position of the phenyl ring, providing access to a diverse library of analogs.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.

Illustrative Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Reactant Mixture: To a reaction vessel are added this compound, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Solvent and Degassing: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added. The mixture is thoroughly degassed by bubbling with an inert gas or by freeze-pump-thaw cycles.

-

Reaction: The reaction mixture is heated to an elevated temperature (typically 80-110 °C) and stirred until the starting materials are consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired biaryl-substituted cyclobutanone.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a strategically important synthetic intermediate with a rich and versatile chemical profile. The presence of a strained cyclobutanone ring, a reactive ketone, and a functionalizable aryl bromide moiety makes it an attractive starting material for the synthesis of diverse and complex molecules. The protocols and data presented in this guide offer a foundational understanding for researchers to explore the full potential of this compound in the pursuit of novel chemical entities with applications in drug discovery and materials science. Further exploration of its reactivity and the development of novel synthetic transformations will undoubtedly continue to expand its utility in the scientific community.

References

-

Organic Syntheses Procedure. Preparation of Cyclobutenone. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Gagnon, D. et al. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. National Institutes of Health. Available from: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

-

Krumpolc, M., & Rocek, J. Cyclobutanone. Organic Syntheses, 60, 20. Available from: [Link]

-

Vandewalle, M., Dewaele, S., Alderweireldt, F., & Verzele, M. (1964). Acylcyclopentanones. Part I. The synthesis of 3-acylcyclopentane-1,2,4-triones. Journal of the Chemical Society (Resumed), 367-370. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

-

Dabrowski, J. A., Moebius, D. C., Wommack, A. J., Kornahrens, A. F., & Kingsbury, J. S. (2010). Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-Ketosilane or Enolsilane Adducts. Organic Letters, 12(15), 3594–3597. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

Gauze, G. F., et al. (2006). 1H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds: 3-endo. Journal of Physical Organic Chemistry, 19(6), 376-383. Available from: [Link]

-

13C NMR Spectroscopy. 13C NMR. Available from: [Link]

-

PubChem. 3-(3-Bromophenyl)butan-2-one. National Center for Biotechnology Information. Available from: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

-

Chemguide. Mass Spectra - Fragmentation Patterns. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Organic Chemistry Portal. Cyclobutanone synthesis. Available from: [Link]

-

Qian, Z., et al. (2016). Proposed fragmentation routes of the protonated molecules and product ions of compounds 1-4 by LC-ESI-QTOF-MS. ResearchGate. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

Mass Spectrometry: Fragmentation. Mass Spectrometry: Fragmentation. Available from: [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

Al-Anshori, S. A., et al. (2021). Synthesis of 3-Aryl-ortho-carboranes with Sensitive Functional Groups. Molecules, 26(23), 7356. Available from: [Link]

-

eScholarship.org. Spectroscopic Signatures, Structural Data, and Reactivity of Divalent Group 14 Complexes Bonded to Metal Fragments. Available from: [Link]

-

Foley, D. J., et al. (2020). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 15(13), 1185–1193. Available from: [Link]

-

Wheelock, C. E., et al. (2008). Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theo. Journal of Mass Spectrometry, 43(6), 757-772. Available from: [Link]

-

NIST. Cyclobutanone. NIST Chemistry WebBook. Available from: [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of butanone. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

NIST. Ethanone, 1-(3-bromophenyl)-. NIST Chemistry WebBook. Available from: [Link]

Sources

3-(3-Bromophenyl)cyclobutan-1-one molecular weight

An In-Depth Technical Guide to 3-(3-Bromophenyl)cyclobutan-1-one: Properties, Synthesis, and Analytical Characterization

Introduction

In the landscape of modern drug discovery and organic synthesis, the strategic use of molecular scaffolds that offer unique three-dimensional arrangements is paramount. Saturated carbocycles, such as cyclobutanes, are increasingly recognized as privileged structures that can confer improved physicochemical properties and novel biological activities to lead compounds.[1] this compound is a versatile bifunctional building block that embodies this principle. It combines the rigid, sp³-rich cyclobutane core with a synthetically valuable bromophenyl group. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its properties, a proposed synthetic route, a self-validating analytical workflow, and its potential applications as a key intermediate. The presence of the ketone functionality allows for a multitude of classical transformations, while the bromo-aromatic moiety serves as a linchpin for advanced cross-coupling reactions, opening avenues to a vast chemical space of complex derivatives.

Part 1: Physicochemical Properties and Safety Data

A thorough understanding of a compound's properties and hazards is the foundation of effective and safe research. The key identifiers and physicochemical data for this compound are summarized below.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉BrO | [2][3] |

| Molecular Weight | 225.08 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 885267-15-2 | [2] |

| Physical Form | Solid | [4] |

| Boiling Point | ~307.4 °C at 760 mmHg (Predicted) | [5] |

| InChIKey | RLKCJCIUTBLVRJ-UHFFFAOYSA-N | [2] |

GHS Hazard and Safety Information

As a reactive chemical intermediate, this compound must be handled with appropriate precautions. The Globally Harmonized System (GHS) classification highlights its primary hazards.[2][4]

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |

| STOT - Single Exposure (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation |

Expert Handling and Storage Insights: The compound's classification necessitates handling in a well-ventilated fume hood.[5] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory to prevent skin and eye contact.[6] Storage should be in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7]

Part 2: Proposed Synthesis and Purification

Conceptual Synthetic Workflow

The proposed pathway leverages a [2+2] cycloaddition between a ketene acetal and 3-bromostyrene, followed by hydrolysis to yield the target cyclobutanone. This approach is chosen for its convergence and reliability in forming four-membered rings.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromostyrene via Wittig Reaction

-

Apparatus Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with methyl(triphenyl)phosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Ylide Formation: The suspension is cooled to 0 °C in an ice bath. n-Butyllithium (1.1 eq, 1.6 M in hexanes) is added dropwise, maintaining the temperature below 5 °C. The resulting orange-red mixture is stirred for 1 hour at this temperature.

-

Aldehyde Addition: A solution of 3-bromobenzaldehyde (1.0 eq) in anhydrous THF is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Workup & Purification: The reaction is quenched with saturated aqueous NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with hexanes) to afford 3-bromostyrene.

Step 2 & 3: [2+2] Cycloaddition and Reductive Dechlorination

-

Apparatus Setup: To a flask containing activated zinc-copper couple (3.0 eq) in anhydrous diethyl ether, a solution of 3-bromostyrene (1.0 eq) and trichloroacetyl chloride (1.5 eq) is added dropwise under nitrogen at a rate that maintains a gentle reflux.

-

Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC). Upon consumption of the starting styrene, the mixture is filtered to remove excess zinc.

-

Dechlorination: The filtrate, containing the crude dichlorocyclobutanone, is transferred to a new flask. Acetic acid is added, followed by portion-wise addition of zinc dust (4.0 eq) at room temperature. The mixture is stirred vigorously until TLC indicates the conversion to the final product.

-

Final Workup & Purification: The reaction mixture is filtered through a pad of Celite, and the filtrate is washed sequentially with water, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The final product, this compound, is purified by flash column chromatography (e.g., hexane/ethyl acetate gradient).[9]

Part 3: Self-Validating Analytical Characterization Workflow

Confirming the identity, structure, and purity of the final compound is a critical, self-validating process. Each analytical technique provides orthogonal data that, when combined, offers unambiguous proof of the target molecule.

Caption: Integrated workflow for analytical validation.

Protocol 1: Structural Elucidation by NMR Spectroscopy

-

Rationale: NMR is the most powerful tool for determining the precise atomic connectivity of an organic molecule. ¹H NMR reveals the proton environment and neighboring protons, while ¹³C NMR identifies all unique carbon atoms.

-

Methodology:

-

Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

-

-

Expected Spectral Features:

-

¹H NMR: Expect signals in the aromatic region (δ 7.0-7.8 ppm) corresponding to the four protons on the bromophenyl ring, showing characteristic splitting patterns. The aliphatic region (δ 2.5-4.0 ppm) should contain signals for the five protons on the cyclobutane ring, likely appearing as complex multiplets.

-

¹³C NMR: Expect a signal for the ketone carbonyl (C=O) downfield (δ > 200 ppm). Signals in the aromatic region (δ 120-145 ppm) will correspond to the six carbons of the phenyl ring (one attached to bromine will be distinct). Several signals in the aliphatic region (δ 20-60 ppm) will represent the cyclobutane carbons.

-

Protocol 2: Molecular Weight Confirmation by Mass Spectrometry

-

Rationale: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the confirmation of the molecular formula.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

-

Acquire data in positive ion mode.

-

-

Expected Results: The primary ions observed should correspond to the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), all bromine-containing ions will appear as a characteristic pair of peaks of nearly equal intensity, separated by 2 Da.

-

Calculated Monoisotopic Mass: 223.9837 Da[2]

-

Expected [M+H]⁺: ~224.9910 and ~226.9890

-

Protocol 3: Functional Group Analysis by FT-IR Spectroscopy

-

Rationale: Infrared spectroscopy is a rapid method to confirm the presence of key functional groups.

-

Methodology:

-

Acquire a spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

-

Expected Absorption Bands:

-

~1780 cm⁻¹: A strong, sharp absorption characteristic of the C=O (ketone) stretch in a four-membered ring.

-

~3100-3000 cm⁻¹: Aromatic C-H stretches.

-

~3000-2850 cm⁻¹: Aliphatic C-H stretches.

-

~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations.

-

~700-500 cm⁻¹: C-Br stretch.

-

Part 4: Applications in Synthetic Chemistry

This compound is not an end-product but a strategic starting point for more complex molecules. Its value lies in the orthogonal reactivity of its two functional moieties.

Sources

- 1. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C10H9BrO | CID 17750101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. achmem.com [achmem.com]

- 4. 3-(4-Bromophenyl)cyclobutan-1-one | 254892-91-6 [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. Buy 3-(3-Chlorophenyl)cyclobutanone | 152714-08-4 [smolecule.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

3-(3-Bromophenyl)cyclobutan-1-one IUPAC name

An In-Depth Technical Guide to 3-(3-Bromophenyl)cyclobutan-1-one

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted arylcyclobutanone of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. We will explore its structural features, nomenclature, and physicochemical properties. The guide delves into the unique chemical reactivity imparted by the strained cyclobutane ring, established synthetic strategies, and robust analytical characterization techniques. Furthermore, we will examine the compound's role as a versatile building block in drug discovery, highlighting the broader applications of the cyclobutanone motif in developing novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound and its chemical class.

Introduction: The Cyclobutanone Motif in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer unique three-dimensional structures and reactivity profiles is paramount. The cyclobutane ring, while less common than its five- and six-membered counterparts, is increasingly recognized as a valuable motif in drug design.[1] Its rigid, puckered conformation provides a defined spatial arrangement for substituents, which can be crucial for precise interactions with biological targets.[2]

The incorporation of a ketone functionality to form a cyclobutanone introduces a site of versatile chemical reactivity. The inherent ring strain of the four-membered ring, with bond angles deviating significantly from the ideal sp³ hybridization, renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack compared to less strained systems like cyclohexanone.[2][3] This enhanced reactivity makes cyclobutanones not only useful synthetic intermediates but also potential transition-state mimetics for enzyme inhibitors.[2][4]

Aryl-substituted cyclobutanones, such as this compound, merge the unique properties of the cyclobutanone core with the diverse functionalization potential of an aromatic ring. The bromo-substituent, in particular, serves as a key handle for further synthetic elaboration through cross-coupling reactions, enabling the construction of complex molecular architectures. Derivatives of cyclobutanone are integral in the synthesis of a wide array of bioactive molecules, including those with anticancer, antiviral, and anti-inflammatory properties.[5] This guide focuses specifically on the 3-bromo-phenyl substituted variant, providing a foundational understanding for its application in research and development.

Nomenclature, Structure, and Physicochemical Properties

IUPAC Name and Chemical Identifiers

The formal nomenclature and key identifiers for the topic compound are essential for accurate documentation and database retrieval.

-

IUPAC Name : this compound[6]

-

CAS Number : 885267-15-2[6]

-

Molecular Formula : C₁₀H₉BrO[6]

-

SMILES : C1C(CC1=O)C2=CC(=CC=C2)Br[6]

-

InChIKey : RLKCJCIUTBLVRJ-UHFFFAOYSA-N[6]

Molecular Structure

The molecule consists of a central cyclobutanone ring substituted at the C-3 position with a 3-bromophenyl group. The numbering of the cyclobutane ring begins at the carbonyl carbon (C-1).

Physicochemical Data

A summary of the key computed and experimental properties is provided in the table below.

| Property | Value | Source |

| Molecular Weight | 225.08 g/mol | PubChem[6] |

| Physical Form | Solid | Sigma-Aldrich[7] |

| Boiling Point | 308.5 ± 42.0 °C at 760 mmHg | Sigma-Aldrich[7] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[6] |

| Storage Temperature | Room Temperature | Sigma-Aldrich[7] |

Synthesis and Manufacturing Pathways

The synthesis of 3-arylcyclobutanones can be achieved through several established organic chemistry transformations. The most prevalent and versatile method is the [2+2] cycloaddition reaction between a ketene and an appropriately substituted olefin.[8]

Caption: General workflow for the synthesis of 3-arylcyclobutanones via [2+2] cycloaddition.

Experimental Protocol: Synthesis via [2+2] Cycloaddition

This protocol is a representative example for the synthesis of a 3-arylcyclobutanone, adapted from methodologies described for similar structures.[8][9]

-

Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add activated zinc (2.5 equivalents) and anhydrous diethyl ether.

-

Reagent Preparation : In the dropping funnel, prepare a solution of 3-bromostyrene (1.0 eq.), trichloroacetyl chloride (1.2 eq.), and phosphoryl chloride (1.2 eq.) in anhydrous diethyl ether.

-

Cycloaddition : Sonicate the zinc suspension and add the solution from the dropping funnel dropwise over 2 hours, maintaining a gentle reflux. The reaction generates dichloroketene in situ, which undergoes cycloaddition with the 3-bromostyrene.

-

Workup : After the addition is complete, cool the reaction mixture to room temperature and stir for an additional 12 hours. Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 2,2-dichloro-3-(3-bromophenyl)cyclobutan-1-one intermediate.

-

Dechlorination : Dissolve the crude intermediate in a mixture of acetic acid and water. Add activated zinc dust portion-wise while monitoring the reaction by TLC.

-

Purification : Upon completion, filter the reaction mixture through a pad of celite, neutralize the filtrate with sodium bicarbonate, and extract with ethyl acetate. The combined organic layers are dried and concentrated. The final product, this compound, is purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. The following are predicted data based on the compound's structure.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Region (δ 7.0-7.6 ppm): Four signals corresponding to the protons on the bromophenyl ring. Aliphatic Region (δ 2.5-3.8 ppm): A series of multiplets corresponding to the five protons on the cyclobutane ring. The methine proton at C-3 will be coupled to the adjacent methylene protons. |

| ¹³C NMR | Carbonyl (δ > 200 ppm): A signal for the ketone carbon (C=O). Aromatic (δ 120-145 ppm): Signals for the six carbons of the phenyl ring, including the carbon bearing the bromine atom (C-Br). Aliphatic (δ 20-50 ppm): Signals for the three sp³-hybridized carbons of the cyclobutane ring. |

| FT-IR (cm⁻¹) | ~1780 cm⁻¹: Strong, sharp absorption characteristic of a strained C=O stretch in a cyclobutanone. ~3100-3000 cm⁻¹: C-H stretching for the aromatic ring. ~3000-2850 cm⁻¹: C-H stretching for the aliphatic ring. ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring. ~800-600 cm⁻¹: C-Br stretching. |

| Mass Spec (EI) | Molecular Ion (M⁺): A pair of peaks corresponding to the isotopic distribution of bromine ([⁷⁹Br] and [⁸¹Br]), for example at m/z 224 and 226. Fragmentation: Characteristic fragmentation patterns including loss of CO, C₂H₂, and the bromophenyl group. |

Chemical Reactivity and Ring Dynamics

The chemistry of this compound is dominated by the reactivity of the strained ketone and the synthetic utility of the bromophenyl group.

Reactivity of the Cyclobutanone Core

The significant ring strain in cyclobutanone leads to unique chemical behavior.[3] This strain destabilizes the molecule, making the carbonyl carbon highly electrophilic and prone to reactions that can alleviate this strain.[2]

-

Nucleophilic Addition : The ketone readily undergoes addition reactions with various nucleophiles. The strain facilitates the formation of a tetrahedral intermediate.

-

Ring Expansion : Under specific conditions, such as with diazomethane or trimethylsilyldiazomethane, arylcyclobutanones can undergo regioselective ring expansion to form cyclopentanones.[10][11] This is a powerful strategy for building five-membered ring systems.

-

Ring Opening : Radical-mediated C-C bond cleavage can lead to ring-opening of the cyclobutanone core, generating linear alkyl chains.[12] This can be triggered photochemically or with specific reagents.[2]

Caption: Key reactivity pathways of the 3-arylcyclobutanone core.

Utility of the 3-Bromophenyl Group

The bromine atom on the phenyl ring is a versatile functional handle for a variety of cross-coupling reactions, including:

-

Suzuki Coupling : Reaction with boronic acids to form C-C bonds.

-

Sonogashira Coupling : Reaction with terminal alkynes.

-

Buchwald-Hartwig Amination : Formation of C-N bonds.

-

Heck Coupling : Reaction with alkenes.

These transformations allow for the late-stage diversification of the molecule, making it an excellent scaffold for building libraries of compounds for screening in drug discovery programs.

Applications in Research and Drug Development

The unique structural and chemical properties of cyclobutanone derivatives make them highly valuable in pharmaceutical research.[5]

-

Scaffolds for Bioactive Molecules : The rigid cyclobutane framework serves as a bioisostere for other groups and provides a fixed orientation for pharmacophoric elements, which can enhance binding affinity to biological targets.[5]

-

Enzyme Inhibition : As mentioned, the strained ketone can form a hydrate that mimics the tetrahedral transition state of substrate hydrolysis by enzymes like metallo-γ-lactonases and diaminopimelate desuccinylase (DapE), making these compounds promising candidates for novel antibiotics.[2][4]

-

Intermediates for Complex Synthesis : Arylcyclobutanones are key intermediates in the synthesis of complex natural products and APIs. Their ability to undergo predictable ring expansion and functionalization reactions makes them powerful tools for constructing larger, more complex ring systems.[10][13]

Safety and Handling

Based on available safety data for similar compounds, this compound should be handled with appropriate care in a laboratory setting.

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[14]

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[14]

-

Handling : Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn at all times.

Conclusion

This compound is a molecule of considerable synthetic and medicinal potential. Its structure combines the unique reactivity of a strained cyclobutanone ring with the functional versatility of a brominated aryl group. This guide has detailed its nomenclature, synthesis, characterization, and core reactivity, underscoring its value as a building block for complex molecular targets. For researchers in drug development, the cyclobutanone motif offers a pathway to novel chemical space, providing rigid scaffolds and reactive centers for the design of potent and selective therapeutics. As synthetic methodologies continue to advance, the application of such strained-ring systems is poised to expand, further solidifying their importance in modern organic chemistry.

References

- Importance of Cyclobutanone in Pharmaceutical Intermediates. Liskon Biological.

- Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive?. Liskon Biological.

- This compound | C10H9BrO | CID 17750101. PubChem.

- Cyclobutanone. Wikipedia.

- Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. ResearchGate.

- Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. ACS Omega.

- Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. MDPI.

- Recent advances in ring-opening of cyclobutanone oximes for capturing SO2, CO or O2 via a radical process. Organic & Biomolecular Chemistry (RSC Publishing).

- An Efficient Route to 3-Substituted Cyclobutanone Derivatives. ResearchGate.

- Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-Ketosilane or Enolsilane Adducts. Organic Letters.

- Sequential C(sp3)-H arylation and olefination: total synthesis of the proposed structure of pipercyclobutanamide A. National Institutes of Health (NIH).

- Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. National Institutes of Health (NIH).

- 3-(4-Bromophenyl)cyclobutan-1-one. Sigma-Aldrich.

- Cyclobutanes in Small-Molecule Drug Candidates. PMC - PubMed Central.

- Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-. American Chemical Society.

- This compound. Achmem.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive? - LISKON [liskonchem.com]

- 4. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics [mdpi.com]

- 5. Importance of Cyclobutanone in Pharmaceutical Intermediates - LISKON [liskonchem.com]

- 6. This compound | C10H9BrO | CID 17750101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(4-Bromophenyl)cyclobutan-1-one | 254892-91-6 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent advances in ring-opening of cyclobutanone oximes for capturing SO 2 , CO or O 2 via a radical process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01762A [pubs.rsc.org]

- 13. Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. achmem.com [achmem.com]

3-(3-Bromophenyl)cyclobutan-1-one SMILES string

An In-Depth Technical Guide to 3-(3-Bromophenyl)cyclobutan-1-one: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a valuable synthetic intermediate for researchers in medicinal chemistry and drug development. We will delve into its core chemical identity, outline a robust synthetic pathway with detailed experimental protocols, and explore its strategic application as a molecular scaffold. The information herein is synthesized from established chemical principles and authoritative sources to ensure scientific integrity and practical utility.

Core Compound Identification and Properties

This compound is a substituted cyclobutanone featuring a bromophenyl moiety. This unique combination of a strained four-membered ring and a functionalized aromatic system makes it a versatile building block. The bromine atom serves as a convenient handle for a wide array of cross-coupling reactions, while the cyclobutanone core offers a three-dimensional scaffold that is increasingly sought after in modern drug design.[1]

The definitive identifier for this molecule is its Simplified Molecular-Input Line-Entry System (SMILES) string.

Canonical SMILES: C1C(CC1=O)C2=CC(=CC=C2)Br[2]

This string unambiguously represents the connectivity of the atoms, defining the cyclobutanone ring substituted at the 3-position with a 3-bromophenyl group.

Physicochemical Properties

A summary of the key computed and experimental properties is presented below. This data is critical for experimental planning, including solvent selection, reaction monitoring, and purification strategies.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 885267-15-2 | PubChem[2] |

| Molecular Formula | C₁₀H₉BrO | PubChem[2] |

| Molecular Weight | 225.08 g/mol | PubChem[2] |

| Appearance | Solid (typical) | CymitQuimica[3] |

| InChI Key | RLKCJCIUTBLVRJ-UHFFFAOYSA-N | PubChem[2] |

Synthesis Pathway and Experimental Protocol

The synthesis of 3-arylcyclobutanones is a well-established field, often relying on cycloaddition reactions. A robust and common approach involves the [2+2] cycloaddition of a ketene acetal with a corresponding styrene, followed by hydrolysis. This strategy provides a reliable pathway to the cyclobutane core.

The logical workflow for synthesizing this compound is outlined below. This multi-step process is designed to be self-validating, with clear checkpoints for characterization.

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol

This protocol is a representative methodology based on established chemical principles for the synthesis of polysubstituted cyclobutanes.[4] Researchers should perform their own optimizations.

Materials:

-

3-Bromostyrene

-

1,1-Diethoxyethene (or other suitable ketene acetal)

-

Zinc Chloride (ZnCl₂), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric Acid (HCl), aqueous solution (e.g., 2 M)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM).

-

Add 3-bromostyrene (1.0 eq) to the flask.

-

In a separate flask, dissolve anhydrous zinc chloride (0.2 eq) in a minimal amount of DCM and add it to the reaction mixture. Causality Note: ZnCl₂ acts as a Lewis acid to activate the styrene, facilitating the electrophilic attack by the ketene acetal, which is crucial for initiating the cycloaddition.

-

-

[2+2] Cycloaddition:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add 1,1-diethoxyethene (1.2 eq) dropwise over 30 minutes. Maintaining a low temperature is critical to control the reaction rate and prevent polymerization.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting styrene is consumed.

-

-

Workup and Ketal Hydrolysis:

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent in vacuo to obtain the crude ketal intermediate.

-

To the crude intermediate, add a mixture of acetone and 2 M aqueous HCl. Stir vigorously at room temperature for 4-6 hours. Causality Note: The acidic conditions are required to hydrolyze the diethyl ketal to the corresponding ketone.

-

Monitor the hydrolysis by TLC.

-

-

Final Purification and Characterization:

-

Once hydrolysis is complete, neutralize the acid with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

-

Combine the pure fractions and remove the solvent to yield this compound as a solid.

-

Self-Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Strategic Utility in Drug Discovery

The molecular architecture of this compound makes it a highly strategic building block for synthesizing novel chemical entities. Its value lies in the combination of two key features: the conformationally restricted cyclobutane ring and the synthetically versatile bromophenyl group.

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H9BrO | CID 17750101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(3-Bromophenyl)cyclobutanone | CymitQuimica [cymitquimica.com]

- 4. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]

Spectroscopic Characterization of 3-(3-Bromophenyl)cyclobutan-1-one: A Technical Guide

Introduction

In the landscape of contemporary drug discovery and materials science, the meticulous characterization of novel chemical entities is paramount. 3-(3-Bromophenyl)cyclobutan-1-one, a molecule integrating a strained four-membered ring with a substituted aromatic moiety, presents a unique structural framework of significant interest to medicinal and synthetic chemists. Its potential as a building block in the synthesis of more complex bioactive molecules necessitates a thorough understanding of its physicochemical properties, which is fundamentally rooted in its spectroscopic signature.

This guide provides an in-depth analysis of the spectroscopic data for this compound. We will delve into the theoretical underpinnings and practical applications of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS) in the structural elucidation of this compound. The narrative is designed to not only present the data but also to illuminate the causal relationships between molecular structure and spectral output, thereby offering field-proven insights for researchers, scientists, and drug development professionals.

I. Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1][2] For this compound, the key vibrational modes are associated with the carbonyl group of the cyclobutanone ring, the aromatic and aliphatic carbon-hydrogen bonds, and the carbon-bromine bond.

A. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A solid sample of this compound can be effectively analyzed using an ATR-FTIR spectrometer, which requires minimal sample preparation.[3][4]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal to account for any atmospheric or instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the infrared spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

B. Predicted Infrared Spectrum Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |

| ~3100-3000 | C-H Stretch | Aromatic (sp²) | Medium-Weak |

| ~3000-2850 | C-H Stretch | Aliphatic (sp³) | Medium-Weak |

| ~1780 | C=O Stretch | Ketone (in a four-membered ring) | Strong |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium |

| ~1450 | CH₂ Bend | Cyclobutane | Medium |

| ~780, ~690 | C-H Bend (out-of-plane) | m-disubstituted benzene | Strong |

| ~600-500 | C-Br Stretch | Aryl Bromide | Medium-Strong |

C. In-Depth Spectral Interpretation

The most prominent feature in the predicted IR spectrum is the strong absorption band around 1780 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretching vibration of a ketone within a strained four-membered ring.[5] The higher frequency compared to a typical acyclic ketone (~1715 cm⁻¹) is a direct consequence of the increased ring strain in the cyclobutanone moiety.

The presence of the aromatic ring is indicated by the C-H stretching vibrations appearing just above 3000 cm⁻¹ and the characteristic C=C stretching absorptions around 1600 cm⁻¹ and 1475 cm⁻¹. The strong out-of-plane C-H bending bands around 780 cm⁻¹ and 690 cm⁻¹ are diagnostic for a meta-disubstituted benzene ring.

Aliphatic C-H stretching vibrations from the cyclobutane ring are expected in the region of 3000-2850 cm⁻¹. The C-Br stretching vibration is anticipated to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled tool for elucidating the detailed structure of a molecule in solution by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[6][7]

A. Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a clean NMR tube.[8][9] CDCl₃ is often a good starting point for its excellent solvating properties for many organic compounds.[10]

-

Instrumentation: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters to set include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final NMR spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

B. Predicted ¹H NMR Spectrum Data (400 MHz, CDCl₃)

The following table outlines the predicted ¹H NMR data for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.55 | t, J ≈ 1.8 Hz | 1H | H-2' |

| ~7.40 | dt, J ≈ 7.8, 1.5 Hz | 1H | H-4' |

| ~7.25 | t, J ≈ 7.8 Hz | 1H | H-5' |

| ~7.20 | ddd, J ≈ 7.8, 1.8, 1.0 Hz | 1H | H-6' |

| ~3.60 | p, J ≈ 8.5 Hz | 1H | H-3 |

| ~3.30-3.15 | m | 2H | H-2a, H-4a |

| ~3.05-2.90 | m | 2H | H-2b, H-4b |

Note: The protons on the cyclobutane ring (H-2 and H-4) are diastereotopic and are expected to appear as complex multiplets due to both geminal and vicinal coupling.

C. In-Depth ¹H NMR Spectral Interpretation

The aromatic region of the spectrum (δ 7.0-8.0 ppm) is expected to show four distinct signals corresponding to the four protons on the meta-substituted benzene ring. The splitting patterns (multiplicities) arise from spin-spin coupling with neighboring protons and can be used to assign each proton to its specific position.

The aliphatic region will be more complex. The methine proton (H-3) is coupled to the four adjacent methylene protons and is predicted to appear as a pentet around δ 3.60 ppm. The four methylene protons at the C-2 and C-4 positions are chemically non-equivalent (diastereotopic) and will exhibit complex multiplets due to geminal coupling (coupling between protons on the same carbon) and vicinal coupling (coupling to H-3). These multiplets are expected to appear in the range of δ 2.90-3.30 ppm.

Caption: Molecular Structure of this compound.

D. Predicted ¹³C NMR Spectrum Data (100 MHz, CDCl₃)

The following table presents the predicted ¹³C NMR chemical shifts.

| Chemical Shift (δ, ppm) | Assignment |

| ~207 | C-1 (C=O) |

| ~145 | C-1' |

| ~132 | C-3' |

| ~130 | C-5' |

| ~129 | C-6' |

| ~125 | C-4' |

| ~123 | C-2' |

| ~48 | C-2, C-4 |

| ~35 | C-3 |

E. In-Depth ¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule (assuming the two methylene carbons C-2 and C-4 are equivalent, which may not be the case in a high-resolution spectrum).

The carbonyl carbon (C-1) is the most deshielded and will appear at the lowest field, around δ 207 ppm. The six aromatic carbons will resonate in the typical range of δ 120-145 ppm. The carbon bearing the bromine atom (C-3') will be shifted to a higher field (lower ppm value) than might otherwise be expected due to the "heavy atom effect". The aliphatic carbons of the cyclobutane ring will appear at the highest field, with the methylene carbons (C-2 and C-4) around δ 48 ppm and the methine carbon (C-3) around δ 35 ppm.

III. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through the analysis of fragmentation patterns.[11][12] Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize the sample, often leading to extensive fragmentation.[13][14]

A. Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

-

Acceleration: The resulting positively charged ions are accelerated by an electric field.

-

Mass Analysis: The ions are then passed through a magnetic or electric field in the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Spectrum Generation: A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

B. Predicted Mass Spectrum Data

The following table summarizes the key predicted ions in the EI mass spectrum of this compound.

| m/z | Ion | Predicted Relative Abundance |

| 224/226 | [C₁₀H₉BrO]⁺˙ (Molecular Ion) | Moderate |

| 183/185 | [C₇H₄BrO]⁺ | High |

| 155/157 | [C₆H₄Br]⁺ | High |

| 145 | [C₈H₉O]⁺ | Moderate |

| 76 | [C₆H₄]⁺ | Moderate |

C. In-Depth Mass Spectrum Interpretation

A key feature of the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units, due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br.[15][16] Therefore, the molecular ion (M⁺˙) for this compound is expected to appear as a pair of peaks at m/z 224 and 226.

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways:

-

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This can lead to the loss of ethylene (C₂H₄) or other neutral fragments.

-

Formation of the Bromobenzoyl Cation: A major fragmentation pathway is likely the cleavage of the cyclobutane ring to form the stable bromobenzoyl cation ([C₇H₄BrO]⁺) at m/z 183 and 185.

-

Loss of Carbon Monoxide: The bromobenzoyl cation can then lose a molecule of carbon monoxide (CO) to form the bromophenyl cation ([C₆H₄Br]⁺) at m/z 155 and 157.

-

Loss of Bromine: Cleavage of the C-Br bond can lead to the formation of an ion at m/z 145, corresponding to [M-Br]⁺.

Caption: Predicted Fragmentation Pathway of this compound.

IV. Conclusion

The spectroscopic characterization of this compound provides a comprehensive understanding of its molecular structure. Infrared spectroscopy confirms the presence of the key functional groups, particularly the strained cyclobutanone carbonyl. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, including the stereochemical relationships of the cyclobutane protons. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. Together, these spectroscopic techniques provide a self-validating system for the structural elucidation and purity assessment of this important synthetic intermediate.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

University of Colorado Boulder. (2002). Infrared Spectroscopy: Theory. Retrieved from [Link]

-

Wikipedia. (2024). Mass spectrometry. Retrieved from [Link]

-

Deutsche Gesellschaft für Massenspektrometrie. (n.d.). Basic Principle of Mass Spectrometry. Retrieved from [Link]

-

BYJU'S. (n.d.). IR (infrared) spectroscopy. Retrieved from [Link]

-

Microbe Notes. (2024, July 1). Mass Spectrometry Explained: Principle, Steps & Uses. Retrieved from [Link]

-

CP Lab Safety. (n.d.). NMR Solvents. Retrieved from [Link]

-

PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Retrieved from [Link]

-

Wikipedia. (2024). Infrared spectroscopy. Retrieved from [Link]

-

BYJU'S. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Infrared Spectroscopy. Retrieved from [Link]

-

Microbe Notes. (2022, January 8). Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. Retrieved from [Link]

-

Perez Rial, L. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from [Link]

-

Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Retrieved from [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

Wiley-VCH. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Retrieved from [Link]

-

Wikipedia. (2024). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

-

University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

-

PubMed Central. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from [Link]

-

LCGC International. (n.d.). Electron Ionization for GC–MS. Retrieved from [Link]

-

YouTube. (2025, August 24). What Are Common NMR Solvents? - Chemistry For Everyone. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). The Fragmentation Mechanism of Cyclobutanol. Retrieved from [Link]

-

Isotope Science / Alfa Chemistry. (n.d.). NMR Solvents. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) The Fragmentation Mechanism of Cyclobutanol. Retrieved from [Link]

-

Wikipedia. (2024). Electron ionization. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

University of Illinois. (n.d.). Electron Ionization. Retrieved from [Link]

-

University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

-

American Chemical Society. (2016, May 3). How to Compute Electron Ionization Mass Spectra from First Principles. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

SciSpace. (2013, October 22). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). Retrieved from [Link]

-

Heterocycles. (2009, September 16). THREE-COMPONENT REACTIONS WITH 3-PHENYL-1-AZA- BICYCLO[1.1.0]BUTANE, DIMETHYL DICYANOFUMARATE, AND PRIMARY AROMATIC AMINES. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). Fragmentation of cyclobutane derivatives upon electron impact: Transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. edinst.com [edinst.com]

- 5. microbenotes.com [microbenotes.com]

- 6. longdom.org [longdom.org]

- 7. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. calpaclab.com [calpaclab.com]

- 9. chem.rochester.edu [chem.rochester.edu]

- 10. NMR 溶剂 [sigmaaldrich.com]

- 11. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 12. microbenotes.com [microbenotes.com]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. Electron ionization - Wikipedia [en.wikipedia.org]

- 15. savemyexams.com [savemyexams.com]

- 16. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(3-Bromophenyl)cyclobutan-1-one

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of 3-(3-Bromophenyl)cyclobutan-1-one, a molecule that presents an interesting case study due to the interplay of aliphatic and aromatic proton environments. We will delve into the theoretical underpinnings of the expected spectrum, predict the chemical shifts and coupling patterns, and provide a detailed experimental protocol for acquiring high-quality data. This document is intended for researchers, scientists, and professionals in drug development who rely on NMR for structural elucidation.

Core Principles: Understanding the Structural Influences on the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is governed by several key principles of NMR spectroscopy. The chemical shift of a proton is primarily determined by its local electronic environment. Electron-withdrawing groups, such as the carbonyl group and the bromine atom, will deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups will shield protons, shifting their signals to lower chemical shifts (upfield).

Furthermore, the puckered, non-planar conformation of the cyclobutane ring has a significant impact on the spectrum.[1] This puckering leads to different spatial orientations of the protons on the ring (axial and equatorial-like positions), which can result in distinct chemical shifts and coupling constants.[1] Spin-spin coupling, the interaction between non-equivalent neighboring protons, provides crucial information about the connectivity of the molecule.[2][3] The magnitude of this coupling, known as the coupling constant (J), is dependent on the number of bonds separating the protons and their dihedral angle.[4]

Predicted ¹H NMR Spectrum of this compound

Based on the structure of this compound, we can predict the key features of its ¹H NMR spectrum. The molecule has several distinct proton environments, which will give rise to a series of signals with specific chemical shifts, multiplicities, and integration values.

Molecular Structure and Proton Designations

To facilitate the discussion, the protons in this compound are designated as follows:

Caption: Structure of this compound with proton designations.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The following table summarizes the predicted ¹H NMR data for this compound. These values are estimates based on typical chemical shifts for similar structural motifs.[5][6]

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hα, Hα' | ~ 3.0 - 3.5 | Multiplet | - | 4H |

| Hβ | ~ 3.8 - 4.2 | Quintet (or Multiplet) | ~ 8-10 | 1H |

| H2' | ~ 7.5 - 7.6 | Singlet (or narrow triplet) | - | 1H |

| H4' | ~ 7.2 - 7.3 | Triplet | ~ 7-8 | 1H |

| H5' | ~ 7.1 - 7.2 | Triplet | ~ 7-8 | 1H |

| H6' | ~ 7.4 - 7.5 | Doublet of doublets | ~ 7-8, ~1-2 | 1H |

Rationale for Spectral Predictions

-

Cyclobutanone Protons (Hα, Hα', Hβ): The protons on the cyclobutanone ring (Hα, Hα', and Hβ) are expected to appear in the upfield region of the spectrum compared to the aromatic protons. The Hα and Hα' protons are adjacent to the electron-withdrawing carbonyl group, which will deshield them, leading to a chemical shift in the range of 3.0-3.5 ppm. Due to the puckered nature of the cyclobutane ring, these four protons are diastereotopic and will likely appear as a complex multiplet. The Hβ proton, being a benzylic proton, will be further deshielded by the aromatic ring and is expected to resonate at a higher chemical shift, around 3.8-4.2 ppm. It is coupled to the four neighboring Hα and Hα' protons and is predicted to appear as a quintet or a more complex multiplet.

-

Aromatic Protons (H2', H4', H5', H6'): The protons on the 3-bromophenyl ring will resonate in the aromatic region of the spectrum (typically 7.0-8.0 ppm). The bromine atom is an ortho-, para-directing deactivator, influencing the electron density and thus the chemical shifts of the aromatic protons.

-

H2' : This proton is ortho to the bromine atom and will be the most deshielded, appearing as a singlet or a narrow triplet due to small meta-coupling.

-

H6' : This proton is also ortho to the substituent on the cyclobutanone ring and will be deshielded. It is expected to be a doublet of doublets due to ortho-coupling with H5' and meta-coupling with H4'.

-

H4' and H5' : These protons are meta to the bromine and will be less deshielded. They are expected to appear as triplets due to coupling with their respective neighbors.

-

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Use a deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.

-

Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: Set to at least 3-4 seconds to ensure good resolution.

-

Relaxation Delay: A delay of 1-2 seconds between pulses is usually adequate.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate all the signals in the spectrum to determine the relative number of protons corresponding to each signal.

-

Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal.

Workflow Diagram

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 3-(3-Bromophenyl)cyclobutan-1-one

Introduction: The Structural Significance of a Substituted Cyclobutanone

In the landscape of modern drug discovery and materials science, small, rigid scaffolds are of paramount importance. Cyclobutane rings, once considered mere chemical curiosities, are now recognized as valuable components for introducing specific three-dimensional conformations in bioactive molecules. The compound 3-(3-Bromophenyl)cyclobutan-1-one represents a key synthetic intermediate, combining the strained four-membered ring with a substituted aromatic moiety. The bromine atom provides a versatile handle for further chemical transformations, such as cross-coupling reactions, while the ketone functionality allows for a host of derivatization pathways.

Accurate and unambiguous structural elucidation is the bedrock of chemical synthesis. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a direct census of the carbon environments within a molecule. This guide provides a comprehensive, in-depth analysis of the ¹³C NMR spectrum of this compound, blending theoretical principles with practical, field-proven insights for researchers, scientists, and drug development professionals.

Foundational Principles: Decoding the ¹³C NMR Spectrum

Unlike ¹H NMR, a standard proton-decoupled ¹³C NMR spectrum offers two primary pieces of information: the number of unique carbon signals and their chemical shifts (δ), measured in parts per million (ppm).[1] Each signal corresponds to a distinct carbon environment, shaped by factors such as hybridization, electronegativity of attached atoms, and magnetic anisotropy.[1][2]

For this compound, we must consider several key structural features that dictate the expected chemical shifts:

-

The Carbonyl Carbon (C=O): Ketone carbonyl carbons are among the most deshielded, typically appearing far downfield in the spectrum, often exceeding 200 ppm.[1][3][4] This is due to the sp² hybridization and the strong deshielding effect of the electronegative oxygen atom.

-

The Aromatic Ring: The six carbons of the benzene ring will appear in the aromatic region, generally between 110-160 ppm.[5][6] The bromine substituent and the cyclobutyl group will break the symmetry of the ring, leading to distinct signals.

-